molecular formula C12H16N2O2 B1281653 1-Acetyl-4-(3-hydroxyphenyl)piperazine CAS No. 67915-02-0

1-Acetyl-4-(3-hydroxyphenyl)piperazine

Cat. No. B1281653
CAS RN: 67915-02-0
M. Wt: 220.27 g/mol
InChI Key: IQFHOABEFGNIQX-UHFFFAOYSA-N
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Description

1-Acetyl-4-(3-hydroxyphenyl)piperazine is a chemical compound that has been identified as an important intermediate in the synthesis of antifungal drugs such as ketoconazole. The compound features a piperazine ring substituted with an acetyl group and a hydroxyphenyl group. It has been the subject of research due to its potential commercial applications in pharmaceuticals, particularly for its role in the synthesis of drugs targeting fungal infections .

Synthesis Analysis

The synthesis of 1-acetyl-4-(3-hydroxyphenyl)piperazine has been approached through different methods. One study describes the synthesis from piperazine hexahydrate and p-chloronitrobenzene, which resulted in a yield that surpassed the existing routes at the time. This suggests that the method could be promising for commercial production due to its efficiency . Another process involves chlorination, cyclization, and acylation of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method yielded a 37.5% return of the target product, which was better than the yield from currently available processes. Additionally, the process was noted to be simple and low in cost, making it an attractive option for industrial synthesis .

Molecular Structure Analysis

The molecular structure of 1-acetyl-4-(3-hydroxyphenyl)piperazine is characterized by the presence of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms opposite each other. Attached to this ring is an acetyl group at the first position and a hydroxyphenyl group at the fourth position. The hydroxyphenyl group introduces a phenolic hydroxyl group, which can influence the compound's reactivity and interaction with biological targets. The structure has been confirmed using techniques such as IR spectrometry and 1H NMR spectroscopy .

Chemical Reactions Analysis

Research into 1-substituted 4-(3-hydroxyphenyl)piperazines has revealed that these compounds can act as pure opioid receptor antagonists. This indicates that the chemical structure of 1-acetyl-4-(3-hydroxyphenyl)piperazine allows it to interact with opioid receptors, blocking their activity. The compounds studied displayed low nanomolar potencies at μ, δ, and κ receptors, which are subtypes of opioid receptors, and exhibited pure antagonist properties in a [(35)S]GTPγS assay. This suggests that modifications to the 1-acetyl-4-(3-hydroxyphenyl)piperazine structure can result in significant biological activity, which is of interest for the development of new therapeutic agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-acetyl-4-(3-hydroxyphenyl)piperazine are not detailed in the provided papers, the general properties can be inferred from its molecular structure. The presence of the hydroxy group suggests that the compound may have the ability to form hydrogen bonds, which could affect its solubility in various solvents. The acetyl group could make the compound susceptible to nucleophilic attack, which is a consideration in its chemical reactivity. The piperazine ring itself is known to be a versatile moiety in drug design, often contributing to the compound's stability and pharmacokinetic properties. The studies confirm the structure using IR and NMR, which are crucial techniques for determining the physical and chemical characteristics of organic compounds .

Scientific Research Applications

Antifungal Drug Potential

1-Acetyl-4-(3-hydroxyphenyl)piperazine has been investigated for its potential as an antifungal drug. A study conducted by Raajaraman, Sheela, and Muthu (2018) using spectroscopic methods and quantum chemical computations revealed that this compound has significant non-linear optical (NLO) properties, which are beneficial in drug design. Furthermore, the compound showed good charge transfer within its molecule, a characteristic important for pharmaceutical applications. The research also included molecular docking studies with various antifungal proteins, suggesting its potential use in antifungal treatments (Raajaraman, Sheela, & Muthu, 2018).

Synthesis and Pharmaceutical Intermediates

The synthesis process of 1-Acetyl-4-(3-hydroxyphenyl)piperazine has been a subject of several studies, reflecting its importance as a pharmaceutical intermediate. Jiang Da-feng (2010) developed a new process for synthesizing this compound, highlighting its simplicity and cost-effectiveness. This improved synthesis process resulted in a higher yield compared to existing methods, which is crucial for large-scale pharmaceutical applications (Jiang Da-feng, 2010). Additionally, Xu Zheng (2005) studied the synthetic technology of this compound, emphasizing its role as an important intermediate in the production of antifungal drugs like ketoconazole (Xu Zheng, 2005).

Potential in Antidepressant and Antianxiety Medications

Research by Kumar et al. (2017) explored derivatives of 1-Acetyl-4-(3-hydroxyphenyl)piperazine, particularly in the context of antidepressant and antianxiety activities. The study synthesized a series of novel derivatives and tested them for their efficacy in behavioral models. Some compounds showed significant activity in reducing immobility times and displaying antianxiety effects (Kumar et al., 2017).

Opioid Receptor Antagonism

Carroll et al. (2010) discovered that certain 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. This finding is significant as it opens up potential applications in treating opioid addiction and managing pain. The compounds studied showed low nanomolar potencies at various opioid receptors, indicating their efficacy as antagonists (Carroll et al., 2010).

Safety And Hazards

AHPP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for AHPP are not mentioned in the search results, it is noted that AHPP may be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine . It may also be used in the multi-step synthesis of ketoconazole, its 1,2,4-triazole, and thiazole analogs .

properties

IUPAC Name

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFHOABEFGNIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251971
Record name 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(3-hydroxyphenyl)piperazine

CAS RN

67915-02-0
Record name 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 80 parts of 3-(1-piperazinyl)phenol dihydrobromide in 360 parts of water and 180 parts of trichloromethane are added portionwise 42 parts of sodium hydrogen carbonate at 10° C. Then there are added dropwise, during a 15 minutes-period, 26 parts of acetic acid anhydride while cooling at 10° C. Upon completion, stirring is continued for 3 hours at room temperature. The precipitated product is filtered off, washed with water and crystallized from 2-propanol, yielding 37 parts (70%) of 1-acetyl-4-(3-hydroxyphenyl)piperazine; mp. 186.1° C.
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